molecular formula C10H13NO3 B14216685 2-(2-Ethoxyphenoxy)acetamide

2-(2-Ethoxyphenoxy)acetamide

Cat. No.: B14216685
M. Wt: 195.21 g/mol
InChI Key: HIBXTCTVUCFKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenoxy)acetamide typically involves the reaction of 2-ethoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, 2-(2-ethoxyphenoxy)acetyl chloride, which is then treated with ammonia to yield the final product, this compound.

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of phase-transfer catalysts can also enhance the efficiency of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)acetamide
  • 2-(2-Hydroxyphenoxy)acetamide
  • 2-(2-Nitrophenoxy)acetamide

Uniqueness

2-(2-Ethoxyphenoxy)acetamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2-ethoxyphenoxy)acetamide

InChI

InChI=1S/C10H13NO3/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)

InChI Key

HIBXTCTVUCFKEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.